Allopurinol-13C,15N2

LC-MS/MS Isotope Dilution Bioanalysis

Allopurinol-13C,15N2 is the optimal SIL-IS for accurate LC-MS/MS quantification of allopurinol in PK/BE studies and ANDA submissions. Its +3 Da mass shift eliminates cross-talk while the 13C/15N labeling avoids deuterium-related H/D exchange and retention time shifts, ensuring superior co-elution and matrix effect correction. Supplied with regulatory-compliant characterization data and traceability to USP/EP standards, it enables robust method validation per FDA/EMA guidelines. Choose Allopurinol-13C,15N2 to minimize batch failure risks and ensure reliable quantification across diverse patient matrices.

Molecular Formula C₄¹³CH₄N₂¹⁵N₂O
Molecular Weight 139.09
Cat. No. B1161983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllopurinol-13C,15N2
Synonyms1,5-Dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one;  4-Hydroxypyrazolo[3,4-d]pyrimidine-13C,15N2;  4-Oxopyrazolo[3,4-d]pyrimidine-13C,15N2;  Adenock-13C,15N2;  Allopur-13C,15N2;  Caplenal-13C,15N2;  Cellidrin-13C,15N2;  NSC 101655-13C,15N2;  NSC 1390-13C,15N2; 
Molecular FormulaC₄¹³CH₄N₂¹⁵N₂O
Molecular Weight139.09
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Allopurinol-13C,15N2: Stable Isotope-Labeled Internal Standard for LC-MS Quantification


Allopurinol-13C,15N2 is a stable isotope-labeled analog of allopurinol, a xanthine oxidase inhibitor used in hyperuricemia and gout research . The compound incorporates one 13C and two 15N atoms, resulting in a molecular mass increase of +3 Da (MW 139.09) compared to unlabeled allopurinol (MW 136.11) . This isotopic shift minimizes mass spectral cross-talk while preserving near-identical physicochemical properties to the native analyte [1]. It is supplied with regulatory-compliant characterization data and is intended for use as an internal standard (IS) in quantitative LC-MS/MS method development and validation [2].

Why Allopurinol-13C,15N2 Cannot Be Replaced by Unlabeled Allopurinol or Analogs in Quantitative LC-MS


In LC-MS/MS bioanalysis, the choice of internal standard directly governs assay accuracy and precision [1]. Unlabeled allopurinol is indistinguishable from the endogenous analyte and thus cannot function as an IS [2]. Structural analog ISs (e.g., acyclovir, lamivudine, 2,6-dichloropurine) exhibit differing extraction recoveries, chromatographic retention, and ionization efficiencies compared to allopurinol, leading to variable matrix effects and compromised quantification [3][4]. In contrast, stable isotope-labeled (SIL) ISs co-elute and co-ionize with the analyte, providing optimal correction for sample-to-sample variation [5]. Among SIL options, 13C/15N labeling is preferred over deuterium (e.g., allopurinol-d2) due to deuterium's potential for hydrogen-deuterium exchange and retention time shifts, which can introduce differential matrix effects [6].

Quantitative Differentiation of Allopurinol-13C,15N2: Evidence-Based Comparative Data


Molecular Mass Shift: +3 Da for Allopurinol-13C,15N2 vs. Unlabeled Allopurinol

Allopurinol-13C,15N2 exhibits a +3 Da mass shift relative to unlabeled allopurinol . This mass difference exceeds the recommended minimum of 4-5 mass units to minimize cross-talk (signal interference) between analyte and IS in MS detection [1]. A direct comparison shows the target compound's molecular weight is 139.09, while unlabeled allopurinol is 136.11, providing a 2.2% mass increase and ensuring distinct MS channels .

LC-MS/MS Isotope Dilution Bioanalysis

13C/15N Labeling vs. Deuterium Labeling: Superior Chromatographic Co-Elution and Matrix Effect Correction

While direct comparative data for Allopurinol-13C,15N2 versus allopurinol-d2 is not available in primary literature, established principles in LC-MS bioanalysis demonstrate that 13C/15N-labeled ISs exhibit superior chromatographic co-elution with the native analyte compared to deuterium-labeled ISs [1]. Deuterium-labeled compounds often show a slight shift to earlier retention times due to the shorter C-D bond length, leading to differential matrix effects [2]. 13C/15N labeling avoids this shift entirely, as the C-13C and N-15N bond lengths are virtually identical to their unlabeled counterparts [3].

LC-MS/MS Stable Isotope Labeling Matrix Effect

SIL-IS vs. Structural Analog IS: Superior Matrix Effect Normalization in Human Plasma

A validated LC-MS/MS method using allopurinol-d2 as SIL-IS demonstrated IS-normalized matrix factors in human plasma ranging from 1.003 to 1.030 for both allopurinol and oxypurinol [1]. This narrow range indicates minimal and consistent matrix effects. In contrast, methods employing structural analog ISs (e.g., acyclovir, lamivudine, 2,6-dichloropurine) do not provide comparable IS-normalized matrix factor data in the published literature, suggesting less robust correction [2][3][4]. The 13C/15N2-labeled IS is expected to perform equivalently or better than -d2, given the class-level advantages of 13C/15N labeling over deuterium [5].

LC-MS/MS Matrix Effect Bioanalysis

Regulatory-Grade Characterization for ANDA and QC Applications

Allopurinol-13C,15N2 is supplied with detailed characterization data compliant with regulatory guidelines [1]. It is specifically positioned for analytical method development, method validation (AMV), Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA), and commercial production of allopurinol [2]. Traceability against pharmacopeial standards (USP or EP) can be provided upon request [3]. This level of documentation and regulatory alignment is not consistently available for allopurinol-d2 or structural analog ISs from all vendors [4].

ANDA Quality Control Method Validation

Optimal Application Scenarios for Allopurinol-13C,15N2 Based on Differential Evidence


Regulated Bioanalysis for Pharmacokinetic and Bioequivalence Studies (ANDA)

In pharmacokinetic (PK) and bioequivalence (BE) studies supporting ANDA submissions, precise and accurate quantification of allopurinol in biological matrices is paramount. Allopurinol-13C,15N2 serves as the optimal SIL-IS to correct for variability in sample preparation, LC separation, and MS ionization [1]. The compound's regulatory-grade characterization and potential traceability to USP/EP standards directly support method validation requirements per FDA/EMA guidelines [2]. Using this SIL-IS minimizes the risk of method failure due to matrix effects, which is particularly critical when analyzing samples from diverse patient populations where plasma composition may vary [3].

High-Throughput Clinical Trial Sample Analysis

For large-scale clinical trials involving allopurinol, high-throughput LC-MS/MS methods are essential. The use of a stable isotope-labeled IS like Allopurinol-13C,15N2 ensures robust and reproducible quantification across hundreds or thousands of samples [1]. Its co-elution with the analyte mitigates the impact of slight changes in LC conditions over long analytical runs, while its distinct +3 Da mass shift prevents cross-talk with the analyte channel [2]. This stability reduces the need for repeat analyses and improves overall data quality and turnaround time [3].

Therapeutic Drug Monitoring (TDM) in Special Patient Populations

Allopurinol TDM is clinically indicated in patients with renal impairment or those at risk for hypersensitivity reactions. Quantification in these populations requires robust methods that are unaffected by variable matrix composition (e.g., uremic plasma) [1]. Studies using SIL-IS methods have demonstrated no significant matrix effects in plasma from special patient populations, confirming the suitability of this approach [2]. Allopurinol-13C,15N2, as a 13C/15N-labeled IS, provides superior co-elution compared to deuterated analogs, ensuring accurate quantification even in challenging matrices where matrix effects might otherwise compromise results [3].

Analytical Method Development and Validation in CROs

Contract Research Organizations (CROs) developing and validating LC-MS/MS methods for allopurinol require a reliable, well-characterized IS to meet stringent regulatory expectations. Allopurinol-13C,15N2 provides a consistent, lot-to-lot reproducible performance due to its defined isotopic purity (≥95% atom 13C, 15N) [1]. The availability of detailed Certificates of Analysis and regulatory documentation accelerates method transfer and qualification, reducing the time and cost associated with method development [2]. This makes it the preferred choice over less rigorously characterized structural analog ISs or deuterated forms with potential for hydrogen exchange [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Allopurinol-13C,15N2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.